molecular formula C17H14N2O4S B2593152 Methyl 2-(quinoline-8-sulfonamido)benzoate CAS No. 352304-43-9

Methyl 2-(quinoline-8-sulfonamido)benzoate

Cat. No.: B2593152
CAS No.: 352304-43-9
M. Wt: 342.37
InChI Key: IWPHMFUMDBPESV-UHFFFAOYSA-N
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Description

Methyl 2-(quinoline-8-sulfonamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with a quinoline-8-sulfonamido group. This structural motif suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., crystalline stability).

Properties

IUPAC Name

methyl 2-(quinolin-8-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-23-17(20)13-8-2-3-9-14(13)19-24(21,22)15-10-4-6-12-7-5-11-18-16(12)15/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPHMFUMDBPESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(quinoline-8-sulfonamido)benzoate typically involves the reaction of quinoline-8-sulfonyl chloride with methyl 2-aminobenzoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(quinoline-8-sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The nitro group in the quinoline moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinoline-8-sulfonic acid derivatives.

    Reduction: Quinoline-8-amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(quinoline-8-sulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(quinoline-8-sulfonamido)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline and sulfonamide moieties. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Potential Applications References
Methyl 2-(quinoline-8-sulfonamido)benzoate C₁₇H₁₄N₂O₄S 342.37 Sulfonamido, ester, quinoline Methyl ester, 2-position Medicinal chemistry -
Ethyl 4-(quinoline-8-sulfonamido)benzoate C₁₈H₁₆N₂O₄S 356.40 Sulfonamido, ester, quinoline Ethyl ester, 4-position Materials science
Bensulfuron-methyl C₁₆H₁₈N₄O₇S 410.40 Sulfonylurea, ester Pyrimidine, methyl ester Herbicide
C2 (4-Bromophenyl derivative) C₂₈H₂₅BrN₃O₃ 531.42 Quinoline-4-carbonyl, piperazine 4-Bromophenyl Drug discovery

Research Findings and Structural Insights

  • Crystallography : Tools like SHELXL () and Mercury () enable analysis of packing patterns. For example, ortho-substituted benzoates may exhibit distorted crystal lattices due to steric effects, whereas para-substituted analogs form more stable crystals .
  • Spectroscopy: NMR data () confirm that electron-withdrawing groups (e.g., halogens) on the quinoline ring deshield adjacent protons, shifting signals downfield .

Biological Activity

Methyl 2-(quinoline-8-sulfonamido)benzoate is an organic compound with significant potential in biological research, particularly in the fields of antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C17H14N2O4S
  • Molecular Weight: 342.37 g/mol
  • Chemical Structure: The compound features a quinoline moiety linked to a benzoate group via a sulfonamide linkage, which is critical for its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, particularly enzymes and receptors involved in critical biological processes. The sulfonamide group may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

Key Targets:

  • Pyruvate Kinase M2 (PKM2): This enzyme is crucial in cancer metabolism, and derivatives of quinoline sulfonamides have been shown to modulate its activity, potentially leading to reduced tumor growth .
  • Lactate Dehydrogenase A (LDHA): Compounds similar to this compound have been reported to inhibit LDHA, affecting cancer cell metabolism .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound:

  • In vitro Studies: Compounds derived from quinoline sulfonamides demonstrated cytotoxicity against multiple cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and U87-MG (glioblastoma) cells. The WST-1 assay revealed that these compounds significantly reduced cell viability in a dose-dependent manner .
  • Selectivity: Notably, certain derivatives exhibited higher toxicity towards cancer cells compared to normal cells, indicating a promising therapeutic window for selective targeting .

Case Studies and Research Findings

  • Study on PKM2 Modulators:
    • A series of quinoline sulfonamide derivatives were synthesized and evaluated for their ability to modulate PKM2. Compound 9a was identified as a potent inhibitor, reducing intracellular pyruvate levels in A549 cells and demonstrating significant anticancer properties .
  • Antimicrobial Evaluation:
    • In a comparative study, various quinoline derivatives were tested against standard bacterial strains. The results indicated that the antimicrobial activity increased with the concentration of the quinoline moiety, achieving maximum inhibition at certain concentrations .

Comparative Analysis

Compound TypeActivity TypeKey Findings
Quinoline SulfonamidesAnticancerInhibition of PKM2; selective cytotoxicity
Quinoline DerivativesAntimicrobialEffective against E. coli, S. aureus
SulfamoylquinolinesBroad SpectrumAnticancer, antidepressant, antiviral activities

Q & A

Q. Table 1: Synthetic Conditions for Sulfonamide Derivatives

StepReagents/ConditionsYield RangeKey Considerations
SulfonylationQuinoline-8-sulfonyl chloride, pyridine60–75%Avoid moisture to prevent hydrolysis
PurificationEthyl acetate/hexane (3:7)>95% purityOptimize solvent polarity
Derivative Synthesism-CPBA (oxidation), NaBH4 (reduction)40–65%Monitor reaction via NMR/HPLC

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with acetonitrile/water (70:30 v/v) isocratic elution, UV detection at 254 nm. Retention time ~8.2 minutes under these conditions .
  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d6) : Key signals include δ 8.5–8.7 ppm (quinoline H), δ 3.9 ppm (ester OCH3), and δ 7.3–7.8 ppm (aromatic protons).
    • ¹³C NMR : Confirm the ester carbonyl (~167 ppm) and sulfonamide sulfur-linked carbons .
  • Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 343.08 (calculated for C₁₇H₁₄N₂O₄S).

Basic: How to address solubility challenges for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO (primary choice), ethanol, or DMF at concentrations <1% (v/v) to avoid cytotoxicity. For aqueous solutions, use surfactants (e.g., Tween-80) or cyclodextrins .
  • Formulation Example : Dissolve 10 mg in 1 mL DMSO, then dilute with PBS (pH 7.4) to 0.1 mg/mL. Centrifuge at 10,000×g to remove precipitates .

Advanced: How to design molecular docking studies to evaluate biological activity?

Methodological Answer:

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Use PDB structures (e.g., 3IAI) for docking.
  • Software Workflow :
    • Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*).
    • Docking : Use AutoDock Vina with Lamarckian GA. Set grid dimensions to cover the active site (20×20×20 ų).
    • Validation : Compare binding scores with known inhibitors (e.g., acetazolamide) .
  • Key Parameters : Report RMSD values (<2.0 Å) and hydrogen-bonding interactions with active-site residues (e.g., Thr199 in carbonic anhydrase) .

Advanced: How to resolve crystallographic data contradictions in structural elucidation?

Methodological Answer:

  • Refinement : Use SHELXL for high-resolution data (d_min < 1.0 Å). Address disorder via PART and SUMP instructions .
  • Validation Tools :
    • Mercury CSD : Analyze intermolecular interactions (e.g., π-π stacking between quinoline rings) and packing motifs .
    • PLATON : Check for missed symmetry (ADDSYM) and twinning (TWINABS) .
  • Case Study : If R1 diverges (>5%), re-examine thermal parameters (Ueq) and hydrogen atom placement .

Advanced: How to conduct systematic reviews of conflicting bioactivity data?

Methodological Answer:

  • Data Harmonization : Use PRISMA guidelines to filter studies. Exclude assays with non-standardized protocols (e.g., variable cell lines or IC50 endpoints) .
  • Meta-Analysis :
    • Fixed/Random Effects Models : Apply if heterogeneity (I²) <50%.
    • Sensitivity Analysis : Exclude outliers (e.g., studies using non-GLP protocols) .
  • Reporting : Highlight assay conditions (e.g., ATP concentration in kinase assays) as confounding variables .

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